[(1R,2S)-2-azaniumylcyclopentyl]azanium;dichloride
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Overview
Description
[(1R,2S)-2-azaniumylcyclopentyl]azanium;dichloride is a chemical compound characterized by its unique structure, which includes a cyclopentyl ring with two azaniumyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-azaniumylcyclopentyl]azanium;dichloride typically involves the reaction of cyclopentylamine with hydrochloric acid. The process can be summarized as follows:
Cyclopentylamine Reaction: Cyclopentylamine is reacted with hydrochloric acid under controlled conditions to form the desired compound.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-azaniumylcyclopentyl]azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azaniumyl groups can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentylamines with altered functional groups.
Scientific Research Applications
[(1R,2S)-2-azaniumylcyclopentyl]azanium;dichloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various conditions, such as infections or neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-azaniumylcyclopentyl]azanium;dichloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. Specific pathways involved in its action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A precursor in the synthesis of [(1R,2S)-2-azaniumylcyclopentyl]azanium;dichloride.
Cyclopentanone: A related compound that can be derived from the oxidation of this compound.
Cyclopentanol: Another related compound that may be formed through reduction reactions.
Uniqueness
This compound is unique due to its dual azaniumyl groups and the specific stereochemistry of the cyclopentyl ring
Properties
IUPAC Name |
[(1R,2S)-2-azaniumylcyclopentyl]azanium;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLGIZICFQJBX-QGAATHCOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)[NH3+])[NH3+].[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)[NH3+])[NH3+].[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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